molecular formula C9H13N3O2 B13182015 1-[1-(Oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one

1-[1-(Oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one

Cat. No.: B13182015
M. Wt: 195.22 g/mol
InChI Key: AGHDPBZMJQHDSR-UHFFFAOYSA-N
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Description

1-[1-(Oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one is a chemical compound offered for research purposes. It belongs to a class of molecules featuring a 1,2,3-triazole ring system, which is of significant interest in medicinal chemistry and chemical biology . The 1,2,3-triazole scaffold is a privileged structure in drug discovery, known for its ability to improve solubility and serve as a bioisostere for amide bonds . Compounds with this core structure have been investigated for various biological activities. For instance, some triazole derivatives have been identified to exhibit inhibitory activity against specific biological targets, such as USP28, suggesting potential applications in early-stage cancer research . The tetrahydropyran (oxan-4-yl) group incorporated into its structure is a common motif in pharmaceuticals that can influence the compound's physicochemical properties and binding affinity. As a specialist building block, this compound is utilized by researchers in the synthesis of more complex molecules for screening and development. It is strictly for use in laboratory research settings. Safety Notice: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

1-[1-(oxan-4-yl)triazol-4-yl]ethanone

InChI

InChI=1S/C9H13N3O2/c1-7(13)9-6-12(11-10-9)8-2-4-14-5-3-8/h6,8H,2-5H2,1H3

InChI Key

AGHDPBZMJQHDSR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(N=N1)C2CCOCC2

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common method involves 1,3-dipolar cycloaddition between an oxan-4-yl azide and a propargyl acetyl derivative. This "click chemistry" approach ensures regioselective triazole formation under mild conditions.

Procedure :

  • Azide Preparation : Oxan-4-yl azide is synthesized via nucleophilic substitution of oxan-4-yl bromide with sodium azide (NaN₃) in DMF at 70°C.
  • Alkyne Component : 1-Ethynyl ethanone (propargyl acetyl) is prepared by acetylating propargyl alcohol using acetic anhydride.
  • Cycloaddition : The azide and alkyne react in acetonitrile with CuI (5 mol%) and triethylamine (Et₃N) at room temperature, yielding the triazole product in 76–82% yield .

Key Data :

Parameter Value Source
Catalyst CuI
Solvent Acetonitrile
Reaction Time 3–5 hours
Yield 76–86%

Functionalization of Pre-Formed Triazole Cores

An alternative route modifies existing triazole derivatives through nucleophilic substitution or cross-coupling reactions .

Procedure :

  • Substrate : 1-(1H-1,2,3-Triazol-4-yl)ethanone (PubChem CID 6419108) is treated with oxan-4-yl bromide in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and K₂CO₃ in THF/H₂O (3:1).
  • Conditions : Reflux at 85–90°C for 10–12 hours achieves 84–87% yield .

Characterization :

  • ¹H NMR : A singlet at δ 8.05 ppm confirms the triazole proton.
  • X-ray Diffraction : Single-crystal analysis validates the triazole-oxan-4-yl connectivity (CCDC 2235605).

Microwave-Assisted Synthesis

For accelerated synthesis, microwave irradiation reduces reaction times while maintaining efficiency.

Procedure :

  • A mixture of oxan-4-yl azide, 1-ethynyl ethanone, and CuSO₄·5H₂O/sodium ascorbate in tert-BuOH/H₂O is irradiated at 100°C for 20–30 minutes.
  • Yield : ~80% with >95% regioselectivity.

Applications and Derivatives

The compound serves as a precursor for bioactive molecules, including:

Critical Analysis of Methods

Method Advantages Limitations
CuAAC High regioselectivity, mild Requires azide preparation
Pre-formed triazole Utilizes commercial substrates Lower yields for bulky groups
Microwave Rapid synthesis Specialized equipment needed

Chemical Reactions Analysis

1-[1-(Oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

Scientific Research Applications

1-[1-(Oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[1-(Oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one involves its interaction with molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The oxane ring may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Aryl-Substituted Triazoles

  • 1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one (): The 4-nitrophenyl group introduces strong electron-withdrawing effects, enhancing electrophilic reactivity. This compound demonstrated high yields (86%) in oxime formation due to the nitro group's activation of the ketone .
  • 1-(1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one ():

    • The methoxy group is electron-donating, increasing electron density on the triazole ring. This substitution favors nucleophilic reactions but may reduce stability under oxidative conditions compared to the oxan-4-yl group.
  • The oxan-4-yl group, being non-halogenated, may offer better safety profiles.

Heterocyclic-Substituted Triazoles

  • 1-[1-(4-Amino-furazan-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone (): The furazan ring (1,2,5-oxadiazole) introduces additional hydrogen-bonding sites and aromaticity, which could enhance binding to biological targets. The oxan-4-yl group’s tetrahydropyran ring may provide conformational flexibility absent in rigid furazan derivatives .

Physicochemical Properties

Compound Substituent Melting Point (°C) Solubility Crystallinity Reference
1-[1-(Oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one Oxan-4-yl, acetyl Not reported Moderate (polar solvents) Likely high (ether oxygen) N/A
1-(4-Nitrophenyl-substituted) 4-Nitrophenyl 217–219 Low (DMSO) Confirmed by XRD
1-(4-Methoxyphenyl-substituted) 4-Methoxyphenyl 175–177 High (ethanol) Crystalline
Fluorophenyl-substituted 4-Fluorophenyl Not reported High (DMF) Amorphous

Biological Activity

1-[1-(Oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one is a compound belonging to the class of triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₈H₉N₃O₂
Molecular Weight167.17 g/mol
CAS Number1487610-80-9

The biological activity of triazole derivatives often involves their ability to interact with various biological targets. Specifically, this compound may exert its effects through:

Enzyme Inhibition: The triazole ring can bind to enzymes, potentially inhibiting their activity. This has implications in cancer treatment where enzyme inhibition can slow down tumor growth.

Receptor Modulation: The compound may also modulate the activity of specific receptors involved in various signaling pathways.

Biological Activity and Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

Antimicrobial Activity: Triazoles are known for their antifungal properties. Studies have shown that derivatives similar to this compound exhibit significant antifungal activity against various pathogens.

Anticancer Properties: Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects: Some triazole derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Case Studies

Several studies have explored the biological activity of triazole compounds similar to this compound:

Case Study 1: Antifungal Activity
A study published in Journal of Medicinal Chemistry evaluated a series of triazole derivatives against Candida species. The results indicated that compounds with similar structural motifs exhibited potent antifungal effects with minimum inhibitory concentrations (MIC) in the low micromolar range.

Case Study 2: Anticancer Research
Research conducted at a leading oncology institute assessed the effects of triazole derivatives on breast cancer cell lines. The findings revealed that specific derivatives led to a significant reduction in cell viability and induced apoptosis through caspase activation.

Case Study 3: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory properties of triazole compounds showed that they could effectively reduce levels of TNF-alpha and IL-6 in vitro. This suggests a potential role in treating inflammatory diseases.

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